4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo[1,5-A]pyrimidine core with an amino group at the 4-position and a carbonitrile group at the 3-position. The molecular formula of this compound is C7H5N5, and it has a molecular weight of 159.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile typically involves multi-component reactions. One common method is the Povarov reaction, which is an aza-Diels–Alder reaction followed by oxidation. This method starts with benzimidazole-2-arylimines and involves [1,3] sigmatropic rearrangement leading to dihydrobenzimidazo[1,2-A]pyrimidines . The reaction conditions often include the use of catalysts such as copper cations in ionic liquids, which provide a highly efficient and environmentally friendly approach .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of single-vessel, multi-component approaches with reusable catalysts is favored for its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carbonitrile group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalytic amounts of transition metals.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,5-A]pyrimidine derivatives, while substitution reactions can yield various substituted imidazo[1,5-A]pyrimidines .
Scientific Research Applications
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it can undergo the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes . This rearrangement is catalyzed by acids or bases and is influenced by factors such as the degree of aza-substitution and the presence of electron-withdrawing groups .
Comparison with Similar Compounds
4-Aminoimidazo[1,5-A]pyrimidine-3-carbonitrile can be compared with other similar compounds, such as:
Imidazo[1,5-A]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Azolo[1,5-A]pyrimidines: These compounds have similar heterocyclic structures and are known for their biological activities, including antiviral and anticancer properties.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,5-A]pyrimidine derivatives .
Properties
IUPAC Name |
4-aminoimidazo[1,5-a]pyrimidine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-1-5-2-11-6-3-10-4-12(6)7(5)9/h2-4H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUHNTZJBFSTHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=CC(=C(N2C=N1)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.